(2-Chloro-6-methylpyridin-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(2-chloro-6-methylpyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUBGLKMRMBRXJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625092 | |
| Record name | (2-Chloro-6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
689259-06-1 | |
| Record name | (2-Chloro-6-methylpyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625092 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Transformation Studies of 2 Chloro 6 Methylpyridin 3 Yl Methanol
Reactivity of the Chloropyridine Moiety
The chlorine atom on the pyridine (B92270) ring is the primary site for a variety of chemical transformations, enabling the introduction of diverse functionalities through substitution and coupling reactions.
The chlorine atom at the 2-position of the pyridine ring in (2-Chloro-6-methylpyridin-3-yl)methanol is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the ring nitrogen, which stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the reaction. libretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination mechanism where a nucleophile first attacks the carbon bearing the chlorine, followed by the elimination of the chloride ion. libretexts.org
Studies on related 2-chloropyridine (B119429) systems have shown that they readily react with various nucleophiles. For instance, reactions of chloroazines with sulfur nucleophiles like bisulfide and polysulfides proceed via an SNAr mechanism, with the aza nitrogens in the ring substantially increasing reactivity. nih.gov While typical SNAr reactions on aryl halides show a leaving group reactivity order of F > Cl, reactions on N-methylpyridinium compounds have demonstrated a different trend where the reactivity of chloro, bromo, and iodo substituents are roughly similar. nih.govrsc.org This is attributed to a mechanism involving rate-determining deprotonation of the substrate-nucleophile addition intermediate. nih.govrsc.org Consequently, this compound can be expected to react with a range of nucleophiles, such as amines, alkoxides, and thiolates, to displace the chloride and form new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds, respectively.
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds, and the chloro-substituent of this compound serves as an excellent electrophilic partner in these transformations. sigmaaldrich.commdpi.comsigmaaldrich.com
The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that joins an organoboron compound with an organohalide. organic-chemistry.org The 2-chloro position of the pyridine ring can be effectively functionalized using this method to create biaryl and heteroaryl-aryl structures. nih.govresearchgate.net The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgnih.gov The base is crucial for activating the organoboron species to facilitate transmetalation. organic-chemistry.org
The synthesis of complex molecules often relies on the selective coupling of heteroaryl halides. nih.govnih.gov For challenging couplings involving electron-deficient heteroaryl chlorides, highly active catalyst systems and optimized conditions are often necessary to achieve good yields and prevent side reactions like protodeboronation. nih.govkyushu-u.ac.jp
Table 1: Representative Suzuki-Miyaura Coupling Reaction
| Reactant A | Reactant B | Catalyst & Conditions | Product |
| This compound | Arylboronic Acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, Heat | (2-Aryl-6-methylpyridin-3-yl)methanol |
The Heck reaction provides a method for the palladium-catalyzed arylation of alkenes. sigmaaldrich.commdpi.com this compound can serve as the aryl halide partner, reacting with various alkenes to form substituted styrenyl-type pyridines. These reactions are typically carried out in the presence of a palladium catalyst and a base. mdpi.com
The Ullmann reaction is a classic method for synthesizing symmetric biaryl compounds through the copper-catalyzed coupling of aryl halides. organic-chemistry.org A more modern application involves "Ullmann-type" reactions, which are copper-catalyzed nucleophilic aromatic substitutions. organic-chemistry.org Furthermore, cross-Ullmann reactions, sometimes employing multimetallic systems like Ni/Pd, can be used to synthesize non-symmetric biheteroaryls from two different heteroaryl halides. nih.gov This makes it a viable method for dimerizing the title compound or coupling it with other aryl halides.
Beyond the Suzuki, Heck, and Ullmann reactions, the chloro-substituent is amenable to a variety of other powerful transition metal-catalyzed cross-coupling transformations. mdpi.comuniurb.it These methods expand the range of accessible structures from this compound.
Negishi Coupling: This reaction involves the coupling of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nih.gov It is particularly effective for forming C(sp³)–C(sp²) bonds and coupling secondary alkylzinc reagents. nih.gov
Stille Coupling: This method utilizes organotin reagents (stannanes) to couple with organohalides under palladium catalysis. mdpi.com
Sonogashira Coupling: This reaction creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. mdpi.com
These reactions proceed through a general catalytic cycle of oxidative addition, transmetalation, and reductive elimination. nih.gov
Table 2: Overview of Other Coupling Methodologies
| Reaction Name | Coupling Partner | Typical Catalyst | Bond Formed |
| Negishi Coupling | Organozinc (R-ZnX) | Pd or Ni complex | C-C |
| Stille Coupling | Organostannane (R-SnR'₃) | Pd complex | C-C |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd complex, Cu(I) co-catalyst | C-C (alkynyl) |
Direct C-H functionalization has emerged as a powerful strategy in organic synthesis, offering a more atom- and step-economical way to modify molecules by activating and transforming native carbon-hydrogen bonds. mdpi.com For this compound, the unsubstituted C-H bonds on the pyridine ring (at the C4 and C5 positions) are potential sites for such reactions.
While specific C-H functionalization studies on this compound are not extensively documented, research on related heterocyclic systems provides a strong basis for its potential reactivity. mdpi.comnih.gov Direct arylation, for example, can be achieved using palladium catalysis, where a C-H bond on one aromatic ring is coupled directly with an aryl halide. mdpi.com The regioselectivity of these reactions is often controlled by the electronic properties of the substrate or through the use of a directing group. The hydroxymethyl group at the C3 position could potentially direct metallation to the adjacent C4 position, facilitating selective functionalization at that site.
Palladium-Catalyzed Cross-Coupling Reactions
Transformations of the Hydroxymethyl Functional Group
The hydroxymethyl group at the C3 position of the pyridine ring is a primary alcohol, making it amenable to a variety of well-established chemical transformations. These reactions allow for the introduction of diverse functionalities, significantly expanding the synthetic utility of the parent molecule.
The primary alcohol of this compound can be selectively oxidized to either the corresponding aldehyde, 2-chloro-6-methylnicotinaldehyde, or the carboxylic acid, 2-chloro-6-methylnicotinic acid, depending on the choice of oxidizing agent and reaction conditions.
Mild oxidizing agents are employed for the controlled oxidation to the aldehyde. Reagents such as Pyridinium (B92312) chlorochromate (PCC) are effective for this transformation, preventing over-oxidation to the carboxylic acid. libretexts.orglibretexts.orgmasterorganicchemistry.com PCC is known to oxidize primary alcohols to aldehydes efficiently, typically in an anhydrous solvent like dichloromethane (B109758) (DCM). chemistrysteps.com Another suitable reagent for this conversion is the Dess-Martin periodinane (DMP), which offers advantages such as neutral reaction conditions and high yields. libretexts.orgresearchgate.net
For the synthesis of 2-chloro-6-methylnicotinic acid, stronger oxidizing agents are required. A common method involves the use of potassium permanganate (B83412) (KMnO₄) or chromic acid (generated in situ from chromium trioxide, CrO₃, in aqueous sulfuric acid, also known as the Jones reagent). libretexts.org These powerful oxidants will convert the primary alcohol directly to the carboxylic acid. The reaction progress can often be monitored by a color change, for instance, the disappearance of the purple permanganate color or the change from orange Cr(VI) to green Cr(III). libretexts.org The synthesis of 2-chloro-6-methylnicotinic acid has also been achieved by heating 2-hydroxy-6-methyl-nicotinic acid with phosphorus oxychloride. prepchem.com
Table 1: Oxidation Reactions of this compound
| Product | Reagent(s) | Reaction Type |
| 2-Chloro-6-methylnicotinaldehyde | Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) | Mild Oxidation |
| 2-Chloro-6-methylnicotinic acid | Potassium permanganate (KMnO₄) or Jones Reagent (CrO₃/H₂SO₄) | Strong Oxidation |
The hydroxyl group of this compound can readily undergo esterification with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) under acidic or basic conditions to form the corresponding esters. For instance, in a reaction analogous to the esterification of the related 2-chloro-6-methylnicotinic acid, treatment with an alcohol in the presence of an acid catalyst or a coupling agent would yield the desired ester. A patent describes the preparation of methyl 2-chloro-6-methylnicotinate by reacting 2-chloro-6-methylnicotinic acid with methanol (B129727) and thionyl chloride in benzene. google.com
Etherification can be achieved through methods like the Williamson ether synthesis. masterorganicchemistry.comwikipedia.orgyoutube.com This involves deprotonating the alcohol with a strong base, such as sodium hydride (NaH), to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. masterorganicchemistry.comwikipedia.orgyoutube.com For example, reacting this compound with sodium hydride followed by the addition of an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) would produce the corresponding methyl or benzyl ether.
The hydroxyl group can be replaced by a halogen atom, most commonly chlorine, to yield 2-chloro-3-(chloromethyl)-6-methylpyridine. This transformation is typically accomplished using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction with thionyl chloride is often preferred due to the gaseous nature of the byproducts (SO₂ and HCl), which simplifies purification. This transformation converts the alcohol into a more reactive electrophile, suitable for subsequent nucleophilic substitution reactions.
While the hydroxyl group itself is a poor leaving group, it can be activated to facilitate nucleophilic substitution. One common strategy is to convert the alcohol into a tosylate or mesylate by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine. The resulting tosylate or mesylate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles.
Alternatively, the halogenated derivative, 2-chloro-3-(chloromethyl)-6-methylpyridine, is highly susceptible to SN2 reactions. nih.gov A variety of nucleophiles, including amines, thiols, and cyanides, can be introduced at this position, providing a versatile route to a diverse array of functionalized pyridine derivatives. The reactivity is enhanced by the benzylic-like nature of the chloromethyl group.
Reactivity of the Methyl Group for Further Functionalization
The methyl group at the C6 position of the pyridine ring is generally less reactive than the hydroxymethyl group. However, under specific conditions, it can be functionalized. Radical halogenation, for instance, using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, could potentially introduce a bromine atom to the methyl group, forming (2-chloro-3-(hydroxymethyl)pyridin-6-yl)methyl bromide. This derivative would then be amenable to nucleophilic substitution reactions similar to the activated hydroxymethyl group. Additionally, strong bases can deprotonate the methyl group, forming a carbanion that can react with various electrophiles, although this may be complicated by the presence of other acidic protons in the molecule.
Advanced Characterization Techniques for Structural Elucidation and Purity Assessment
Spectroscopic Analysis
Spectroscopic techniques are indispensable tools for probing the molecular architecture of (2-Chloro-6-methylpyridin-3-yl)methanol. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its functional groups, connectivity of atoms, and electronic properties can be obtained.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of the molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the methyl protons.
The chemical shifts (δ) are influenced by the electronic environment of the protons. The electron-withdrawing chloro group and the nitrogen atom in the pyridine (B92270) ring will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield). The aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with adjacent protons. The methylene protons of the -CH₂OH group would likely appear as a singlet if there is no coupling, or as a doublet if there is coupling to the hydroxyl proton. The hydroxyl proton signal can be broad and its position is often solvent-dependent. The methyl protons on the pyridine ring would appear as a singlet.
A hypothetical ¹H NMR data table for this compound in CDCl₃ is presented below based on general principles and data from related structures.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.6 | d | 1H | H-4 |
| ~7.1 | d | 1H | H-5 |
| ~4.7 | s | 2H | -CH₂OH |
| ~2.5 | s | 3H | -CH₃ |
| Variable | br s | 1H | -OH |
Note: This table is predictive and not based on experimentally verified data for the specific compound.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms attached to them. The carbon atoms of the pyridine ring will appear in the aromatic region (typically δ 100-160 ppm). The carbon atom bonded to the chlorine (C-2) is expected to be significantly downfield. The carbon of the methyl group (-CH₃) will appear at a high field (upfield), and the carbon of the hydroxymethyl group (-CH₂OH) will be in the range of δ 50-70 ppm.
Experimental ¹³C NMR data for the specific compound is not widely published. However, analysis of related structures can provide expected chemical shift ranges.
A predicted ¹³C NMR data table for this compound is provided below.
| Chemical Shift (δ) ppm | Assignment |
| ~160 | C-6 |
| ~155 | C-2 |
| ~138 | C-4 |
| ~130 | C-3 |
| ~122 | C-5 |
| ~60 | -CH₂OH |
| ~24 | -CH₃ |
Note: This table is predictive and not based on experimentally verified data for the specific compound.
To unambiguously assign all proton and carbon signals and to determine the complete molecular structure, advanced two-dimensional (2D) NMR techniques are employed. These include:
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show correlations between the aromatic protons on the pyridine ring (H-4 and H-5).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of each protonated carbon atom.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary (non-protonated) carbons and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to C-6 and C-5, and from the methylene protons to C-3 and C-4 would be expected.
No specific 2D NMR data for this compound is publicly available.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C-H, C=N, C=C, and C-Cl functional groups.
Key expected IR absorption bands are summarized in the table below. While specific data for the title compound is not available, data for the related compound (2-Chloropyridin-3-yl)methanol shows characteristic peaks. nih.gov
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3400-3200 (broad) | O-H stretch | Alcohol (-OH) |
| ~3100-3000 | C-H stretch (aromatic) | Pyridine ring |
| ~2950-2850 | C-H stretch (aliphatic) | Methyl (-CH₃), Methylene (-CH₂) |
| ~1600-1450 | C=C and C=N stretching | Pyridine ring |
| ~1450-1350 | C-H bend (aliphatic) | Methyl (-CH₃), Methylene (-CH₂) |
| ~1200-1000 | C-O stretch | Alcohol (-C-OH) |
| ~800-600 | C-Cl stretch | Chloro-aromatic |
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region.
The pyridine ring system gives rise to π → π* and n → π* transitions. The π → π* transitions are typically strong absorptions occurring at shorter wavelengths, while the n → π* transitions, involving the non-bonding electrons on the nitrogen atom, are weaker and appear at longer wavelengths. The presence of substituents on the pyridine ring, such as the chloro, methyl, and hydroxymethyl groups, can cause a shift in the absorption maxima (λ_max) and a change in the molar absorptivity (ε).
Specific UV-Vis spectral data for this compound is not readily found in the literature. However, for a related compound, 2-chloro-6-methyl pyridine, electronic transitions have been studied, showing the expected π-π* and n-π* transitions. sigmaaldrich.com It is anticipated that this compound would exhibit absorption maxima in the range of 200-400 nm.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for determining the molecular weight of a compound, confirming its elemental composition, and providing information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the determination of a compound's elemental formula from its exact mass, distinguishing it from other compounds with the same nominal mass. For this compound (C7H8ClNO), HRMS would be used to confirm its elemental composition by comparing the experimentally measured mass to the calculated theoretical mass.
Gas Chromatography-Mass Spectrometry combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is ideal for separating volatile compounds from a mixture and identifying them. In the context of this compound, GC-MS would be utilized to assess its purity by separating it from any starting materials, byproducts, or solvents remaining from its synthesis. The mass spectrum obtained for the main GC peak would then provide a fragmentation pattern that serves as a molecular fingerprint, further confirming the compound's identity. Methanol (B129727) is often used as a suitable solvent for GC-MS analysis. chemicalbook.comuni.lu
Electrospray Ionization is a soft ionization technique that is particularly useful for analyzing polar, less volatile, and thermally fragile molecules. It typically generates protonated molecules [M+H]+ or other adducts. While specific experimental ESI-MS data for this compound is not widely published, predictive models provide expected mass-to-charge ratios for various adducts that would be instrumental in its identification. The solvent, such as methanol, can influence adduct formation ([M+Na]+, [M+K]+) and ionization efficiency. sigmaaldrich.com
Table 1: Predicted Mass Spectrometry Data for (6-chloro-2-methylpyridin-3-yl)methanol
| Adduct Form | Predicted m/z |
| [M+H]⁺ | 158.03671 |
| [M+Na]⁺ | 180.01865 |
| [M-H]⁻ | 156.02215 |
| [M+NH₄]⁺ | 175.06325 |
| [M+K]⁺ | 195.99259 |
| [M+H-H₂O]⁺ | 140.02669 |
| [M+HCOO]⁻ | 202.02763 |
Data sourced from predictive models; m/z represents the mass-to-charge ratio. uni.lu
X-ray Photoelectron Spectroscopy (XPS)
Diffraction Methods
Diffraction methods are used to determine the three-dimensional atomic structure of crystalline materials. By analyzing the diffraction pattern of X-rays passing through a crystal, the precise arrangement of atoms and molecules can be mapped.
Single Crystal X-ray Diffraction (SC-XRD)
Single Crystal X-ray Diffraction is the definitive method for determining the absolute structure of a crystalline compound, providing precise bond lengths, bond angles, and information about intermolecular interactions such as hydrogen bonding. To perform this analysis, a high-quality single crystal of the compound must be grown. googleapis.com
Although the synthesis of this compound has been described in patent literature, its single crystal structure has not been reported in publicly accessible crystallographic databases. google.comgoogle.com Were a crystal structure to be determined, the data would be presented in a standardized format, as exemplified in the hypothetical table below. This information would unambiguously confirm the molecular connectivity and provide crucial details about its solid-state conformation and packing.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Value (Example) |
| Empirical Formula | C₇H₈ClNO |
| Formula Weight | 157.60 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) | Value g/cm³ |
| Absorption Coefficient | Value mm⁻¹ |
| R-factor (%) | Value |
This table is illustrative and does not represent published experimental data.
Computational and Theoretical Investigations of 2 Chloro 6 Methylpyridin 3 Yl Methanol and Its Derivatives
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for predicting the properties of molecular systems. These methods provide a theoretical framework for understanding the behavior of electrons within a molecule, which in turn governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For pyridine (B92270) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been instrumental in providing detailed structural and electronic information. researchgate.net
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For molecules like (2-Chloro-6-methylpyridin-3-yl)methanol, DFT calculations are used to find the minimum energy conformation. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.
Table 1: Representative Optimized Geometrical Parameters for a Substituted Pyridine Ring (Calculated using DFT) (Note: This data is representative and based on general findings for substituted pyridines, not specific to this compound)
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-C (ring) | 1.38 - 1.40 | |
| C-N (ring) | 1.33 - 1.35 | |
| C-Cl | ~1.74 | |
| C-C (substituent) | ~1.51 | |
| C-O | ~1.43 | |
| O-H | ~0.96 | |
| C-N-C (ring) | ~117 - 119 | |
| C-C-C (ring) | ~118 - 121 | |
| C-C-N (ring) | ~120 - 123 |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and kinetic stability. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.gov
In a computational study of the related molecule 2-(6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)-N,N-dipropylacetamide (Alpidem), the HOMO was found to be distributed over the imidazo[1,2-a]pyridine (B132010) ring system, while the LUMO was located on the chlorophenyl moiety. nih.govnih.gov For this compound, it is anticipated that the HOMO would be primarily located on the electron-rich pyridine ring and the oxygen of the methanol (B129727) group, while the LUMO would be distributed over the pyridine ring, influenced by the electron-withdrawing chloro group. A smaller HOMO-LUMO gap would suggest that the molecule is relatively reactive. nih.gov
Table 2: Representative Frontier Molecular Orbital Data for a Chlorinated Pyridine Derivative (Calculated using DFT) (Note: This data is illustrative and based on a study of Alpidem, a more complex derivative, calculated at the B3LYP/6-311G(d,p) level of theory. nih.gov)
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.32 |
| ELUMO | -1.54 |
| ΔE (HOMO-LUMO Gap) | 4.78 |
The Molecular Electrostatic Potential (ESP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. The ESP map plots the electrostatic potential on the electron density surface, with different colors representing different potential values. Typically, red areas indicate regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas denote regions of positive potential (electron-deficient), prone to nucleophilic attack. Green areas represent neutral potential.
For this compound, the ESP map would be expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the methanol group, making them likely sites for interaction with electrophiles. The hydrogen atom of the hydroxyl group and the regions near the chlorine atom would likely exhibit a positive potential, indicating them as possible sites for nucleophilic interaction.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. It examines the interactions between filled (donor) and vacant (acceptor) orbitals, which can be quantified by second-order perturbation theory to estimate the stabilization energy (E(2)) associated with these delocalization effects. Higher E(2) values indicate stronger interactions and greater electronic delocalization, contributing to the molecule's stability.
Table 3: Representative NBO Analysis - Significant Donor-Acceptor Interactions (Note: This data is illustrative and based on general principles of NBO analysis for substituted pyridines.)
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C-C) | ~20-50 | n → π |
| LP(2) O | σ(C-H) | ~2-5 | n → σ |
| π(C-C) | π(C-N) | ~15-25 | π → π |
From the energies of the frontier molecular orbitals, several quantum chemical descriptors can be calculated to further quantify the global reactivity of a molecule. These descriptors provide a more nuanced understanding of the molecule's electronic properties.
Ionization Potential (I): The energy required to remove an electron. It is approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added. It is approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of an atom to attract electrons. It is calculated as χ = (I + A) / 2.
Chemical Hardness (η): A measure of resistance to charge transfer. It is calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A larger value indicates higher reactivity.
These descriptors, derived from the HOMO and LUMO energies, offer a quantitative basis for comparing the reactivity of different molecules. For instance, the calculated descriptors for Alpidem provided insights into its stability and reactivity. nih.gov
Table 4: Representative Quantum Chemical Descriptors (Calculated from FMO energies in Table 2) (Note: This data is illustrative and derived from the representative FMO data presented above.)
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 6.32 |
| Electron Affinity (A) | 1.54 |
| Electronegativity (χ) | 3.93 |
| Chemical Hardness (η) | 2.39 |
| Chemical Softness (S) | 0.21 |
Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. For compounds like this compound, TD-DFT calculations can provide valuable insights into their spectroscopic properties, complementing experimental findings. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.
Theoretical studies on similar pyridine derivatives have demonstrated the utility of TD-DFT in understanding their electronic transitions. researchgate.net For instance, investigations on 6-arylated-pyridin-3-yl methanol derivatives have shown a strong correlation between experimental UV-Vis spectra and those predicted by TD-DFT calculations, often performed with functionals like B3LYP and basis sets such as 6-311+G(d,p). researchgate.net These studies typically involve optimizing the molecule's ground state geometry first, followed by the TD-DFT calculation to determine the vertical excitation energies.
For this compound, TD-DFT calculations would likely predict transitions in the UV region. The primary electronic transitions would be of the π → π* and n → π* type, characteristic of aromatic systems containing heteroatoms. The n → π* transition, involving the lone pair electrons of the nitrogen atom, typically appears as a lower energy (longer wavelength) band compared to the π → π* transitions of the pyridine ring. researchgate.net The polarity of the solvent can influence these transitions; for example, n → π* transitions often exhibit a blue shift (shift to shorter wavelength) in polar solvents. researchgate.net
A hypothetical TD-DFT calculation for this compound might yield results similar to those presented in the table below, which are based on findings for analogous compounds. scirp.org
| Excited State | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contributions | Transition Character |
|---|---|---|---|---|
| S1 | ~320 | ~0.02 | HOMO → LUMO | n-π |
| S5 | ~275 | ~0.23 | HOMO-2 → LUMO | π-π |
Note: This table is illustrative and based on typical results for similar pyridine compounds. scirp.org
Investigation of Electronic Structure and Reactivity Descriptors
The electronic structure of this compound is fundamentally based on the pyridine ring, with its properties modulated by the attached chloro, methyl, and hydroxymethyl substituents. The valence molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the molecule's chemical reactivity and spectroscopic behavior.
In pyridine, the two highest occupied molecular orbitals are a π orbital and a non-bonding σ orbital on the nitrogen atom (nσ). nih.gov Ionization from these orbitals leads to different cationic states. The introduction of substituents significantly alters the ordering and energy of these orbitals. aip.org
For this compound:
The chloro group at position 2 is electron-withdrawing through induction but can be a weak π-donor due to its lone pairs.
The methyl group at position 6 is electron-donating through hyperconjugation.
The hydroxymethyl group at position 3 is primarily weakly electron-withdrawing.
Studies on substituted pyridines have shown that ionization can be complex, with strong effects from orbital relaxation and electron correlation, especially for the nitrogen lone-pair orbital. nih.govresearchgate.net The adiabatic ionization energy, which is the energy difference between the neutral molecule and the cation in their respective ground vibrational states, would be a key parameter to determine experimentally or calculate for this molecule. aip.org
The reactivity of the pyridine ring in this compound is heavily influenced by its substituents. Pyridine itself is generally unreactive towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position (position 3). youtube.com However, the substituents on the target molecule will modify this inherent selectivity.
Electron-donating groups (EDG) like the methyl group activate the ring towards electrophilic attack, primarily at the ortho and para positions relative to themselves.
Electron-withdrawing groups (EWG) like the chloro group deactivate the ring, making substitution more difficult. Halogens are an exception as they are deactivating but ortho-, para-directing.
In this compound, the available positions for substitution are 4 and 5.
Position 4 is para to the electron-donating methyl group and meta to the electron-withdrawing chloro group.
Position 5 is meta to both the methyl and chloro groups.
Therefore, electrophilic attack is most likely to occur at position 4 , which is activated by the para-methyl group. Computational methods like Fukui function analysis, derived from conceptual DFT, can be used to quantitatively predict the most reactive sites for both electrophilic and nucleophilic attack by modeling the change in electron density upon the addition or removal of an electron.
Stability: The presence of both electron-donating and electron-withdrawing groups can lead to a "push-pull" effect, which can influence the aromaticity and thermodynamic stability of the ring. Computational studies on other substituted pyridines have shown that electron-withdrawing groups tend to lengthen the N-pyridine bond in metal complexes, indicating a change in the electronic properties of the ring. nih.gov
The Hammett equation provides a framework for quantifying the electronic effect of substituents on the reactivity of aromatic systems. acs.org By calculating properties like the HOMO-LUMO gap and charge distribution for a series of derivatives, a quantitative structure-activity relationship (QSAR) could be developed to predict the reactivity of newly designed analogues.
| Substituent | Position | Electronic Effect | Influence on Reactivity |
|---|---|---|---|
| -Cl | 2 | Inductively withdrawing (-I), weakly resonance donating (+R) | Deactivates ring to electrophilic attack; Activates ring to nucleophilic attack |
| -CH₃ | 6 | Inductively donating (+I), hyperconjugation | Activates ring to electrophilic attack |
| -CH₂OH | 3 | Weakly inductively withdrawing (-I) | Weakly deactivates ring to electrophilic attack |
Molecular Modeling and Dynamics Studies
Molecular modeling and molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound, including its conformational preferences and intermolecular interactions.
A starting point for such studies is often a high-quality molecular structure, which can be obtained from experimental methods like X-ray crystallography or optimized computationally using DFT. nih.gov MD simulations then use this structure to simulate the motion of atoms over time by solving Newton's equations of motion.
For this compound, MD simulations could be employed to:
Analyze conformational flexibility: The rotation around the C3-CH₂OH bond can be studied to determine the most stable conformers and the energy barriers between them.
Investigate intermolecular interactions: In a simulation of the pure substance, one could study how molecules of this compound interact with each other, for instance, through hydrogen bonding involving the OH group and the pyridine nitrogen, or through π-π stacking interactions between the aromatic rings. nih.gov
Advanced simulation techniques, such as DFT/MM (Quantum Mechanics/Molecular Mechanics), can provide a highly accurate description by treating the solute molecule with quantum mechanics and the surrounding solvent with a classical force field. ed.ac.uk This approach is particularly useful for studying chemical reactions in solution.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
Role as a Synthetic Building Block and Intermediate
The utility of (2-Chloro-6-methylpyridin-3-yl)methanol as a foundational starting material is underscored by its capacity to serve as a precursor for diverse and complex chemical entities. The interplay of its chloro, methyl, and hydroxymethyl functional groups offers multiple avenues for synthetic transformations.
The this compound scaffold is a valuable starting point for the synthesis of various fused and substituted heterocyclic systems. The hydroxymethyl group can be readily oxidized to the corresponding aldehyde, 2-chloro-6-methylnicotinaldehyde, or further to the carboxylic acid, 2-chloro-6-methylnicotinic acid. These oxidized derivatives are key intermediates in the construction of more elaborate heterocyclic structures.
Oxadiazole Moieties: The synthesis of 1,2,4-oxadiazoles often involves the cyclization of an amidoxime (B1450833) with a carboxylic acid derivative. In this context, 2-chloro-6-methylnicotinic acid, derived from the oxidation of this compound, can be converted to its acid chloride and reacted with an appropriate amidoxime to furnish a 3-(2-chloro-6-methylpyridin-3-yl)-1,2,4-oxadiazole derivative. General methods for the synthesis of 1,2,4-oxadiazoles from nitriles and carboxylic acids are well-established, highlighting a viable pathway from the title compound. chemicalbook.comgoogle.com
Quinolines: The construction of the quinoline (B57606) ring system can be achieved through various synthetic strategies, such as the Friedländer annulation, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group. While not a direct precursor in this specific reaction, derivatives of this compound can be envisioned as components in other quinoline syntheses. For instance, the related compound (2-Chloro-6-methylquinolin-3-yl)methanol has been synthesized from 2-chloro-6-methylquinoline-3-carbaldehyde, demonstrating the utility of such substituted pyridyl and quinolyl methanol (B129727) scaffolds in heterocyclic chemistry. nih.gov The synthesis of quinolines from 2-aminobenzyl alcohols and other precursors is a well-explored area, suggesting that with appropriate functional group manipulations, the (2-chloro-6-methylpyridin-3-yl) moiety could be incorporated into a quinoline framework. researchgate.net
The three distinct functional groups on the pyridine (B92270) ring of this compound allow for its use as a versatile scaffold, from which a multitude of derivatives can be accessed through sequential and selective reactions. The reactivity of each functional group can be harnessed to introduce new functionalities and build molecular complexity.
The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alkoxides, and thiolates. The methyl group at the 6-position can undergo radical halogenation or oxidation to an aldehyde or carboxylic acid. The hydroxymethyl group at the 3-position can be oxidized to an aldehyde or carboxylic acid, esterified, etherified, or converted to a leaving group for subsequent substitution reactions. This multi-faceted reactivity allows for the systematic modification of the parent scaffold to generate a library of derivatives with diverse physicochemical properties.
For instance, the synthesis of various substituted pyridines often involves the derivatization of simpler pyridine building blocks. nih.gov The ability to selectively modify each of the three functional groups of this compound makes it an attractive starting material for the synthesis of highly functionalized pyridine derivatives for various applications.
Pyridine-containing compounds are a cornerstone of the modern agrochemical industry, with many exhibiting potent insecticidal, herbicidal, and fungicidal activities. jcchems.com Chlorinated and methylated pyridines are particularly important intermediates in the synthesis of several commercial agrochemicals.
While direct use of this compound in the synthesis of a specific commercial agrochemical is not extensively documented in publicly available literature, its structural motifs are present in key agrochemical precursors. For example, neonicotinoid insecticides, such as imidacloprid (B1192907) and thiacloprid, are synthesized from 2-chloro-5-chloromethylpyridine. The structural similarity of this compound to these precursors suggests its potential as a starting material for novel agrochemical discovery. The hydroxymethyl group could be converted to a chloromethyl group, and the existing chloro and methyl groups could be further functionalized to produce new analogues of existing pesticides or entirely new classes of agrochemicals. The synthesis of novel neonicotinoid analogs often involves the reaction of a chlorinated pyridine derivative with an appropriate amine. researchgate.netmdpi.com
The table below presents some key agrochemical intermediates and their relationship to the core structure of this compound.
| Agrochemical Intermediate | Structural Relationship to this compound |
| 2-Chloro-5-chloromethylpyridine | Isomeric in the position of the methyl and chloromethyl groups. |
| 2-Chloro-6-methylnicotinaldehyde | Potential oxidation product of this compound. |
| 2-Chloro-6-methylnicotinic acid | Potential oxidation product of this compound. prepchem.com |
Contributions to Ligand Design in Coordination Chemistry
The field of coordination chemistry relies on the design and synthesis of organic ligands that can bind to metal ions to form stable complexes with specific geometries and electronic properties. Pyridine-based ligands are ubiquitous in this field due to their strong and predictable coordination to a wide range of metal ions.
This compound can serve as a valuable precursor for the synthesis of novel pyridine-based ligands. The hydroxymethyl group is a key handle for derivatization to introduce additional coordinating atoms, thereby increasing the denticity of the resulting ligand.
For example, the alcohol can be converted to an amine, 2-aminomethyl-6-methylpyridin-3-ol, which can then act as a bidentate ligand, coordinating to a metal center through the pyridine nitrogen and the amino nitrogen. Further modifications, such as the introduction of other donor groups on the aminomethyl moiety or the pyridine ring, can lead to the formation of tridentate or tetradentate ligands. The synthesis of metal complexes with pyridyl alcohol ligands has been a subject of recent interest, with applications in catalysis and materials science. nih.gov The ability to form stable complexes with various transition metals is a hallmark of pyridine-based ligands. rsc.orgrsc.org
The table below illustrates potential ligand structures that could be synthesized from this compound and their potential coordination modes.
| Potential Ligand Derivative | Synthesis from this compound | Potential Coordination Mode |
| 2-Aminomethyl-6-methylpyridin-3-ol | Reduction of the corresponding oxime or reductive amination of the aldehyde. | Bidentate (N, N) |
| N,N-Bis(2-((2-chloro-6-methylpyridin-3-yl)methoxy)ethyl)amine | Etherification with diethanolamine. | Tridentate (N, O, O) |
| 2-((2-Chloro-6-methylpyridin-3-yl)methoxy)acetic acid | Etherification with a protected glycolic acid followed by deprotection. | Bidentate (N, O) |
A significant area of research in inorganic chemistry is the development of synthetic models of metalloenzyme active sites to understand their function and to create catalysts for challenging chemical transformations. Many metalloenzymes feature a metal ion coordinated to histidine residues, which contain an imidazole (B134444) ring that is structurally related to pyridine.
Substituted pyridine ligands are frequently used to mimic the coordination environment of metal ions in enzymes. nih.gov By designing ligands that replicate the geometry and electronic properties of the native active site, chemists can create functional models that can catalyze similar reactions. The versatility of the this compound scaffold allows for the synthesis of ligands that can be tailored to mimic specific metalloenzyme active sites. For example, by introducing appropriate functional groups, it is possible to create a ligand that provides a coordination environment similar to that found in enzymes like heme peroxidases or blue copper proteins. The development of biomimetic metal complexes often relies on the use of carefully designed ligands that can control the reactivity of the metal center. researchgate.netambeed.com
Advanced Applications in Material Science and Photophysical Research
The unique electronic and structural characteristics of the chloromethylpyridine core within this compound make it a molecule of interest for developing sophisticated materials with tailored photophysical properties. While direct applications of the unmodified compound are not extensively documented, its structure serves as a crucial starting point for derivatives designed for high-performance applications in materials science.
Development of Aggregation-Induced Emission Enhancement (AIEE) Materials
Aggregation-Induced Emission (AIE) and Aggregation-Enhanced Emission (AEE) are photophysical phenomena where non-emissive or weakly emissive molecules (luminogens) become highly fluorescent upon aggregation in the solid state or in poor solvents. nih.govresearchgate.net This effect is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. researchgate.net Molecules exhibiting AIEE are sought after for applications in optoelectronics, chemical sensors, and biomedical probes. nih.gov
Currently, there is no specific research in the reviewed literature demonstrating that this compound itself is an AIEE-active molecule. The development of AIEE luminogens typically involves the design of complex structures with multiple aromatic rings and highly twisted spatial configurations to facilitate the restriction of molecular motion upon aggregation. nih.gov While pyridine units have been incorporated into AEE-active fluorophores, these are generally part of larger, more complex systems designed to maximize this effect. researchgate.net
Thermally-Activated Delayed Fluorescence (TADF) Emitters
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient conversion of triplet excitons into singlet excitons through reverse intersystem crossing (RISC), which is facilitated by a very small energy gap between the lowest singlet (S₁) and triplet (T₁) states (ΔEₛₜ). nih.govnih.gov This process enables the harvesting of both singlet and triplet excitons, making TADF materials crucial for developing highly efficient organic light-emitting diodes (OLEDs) without relying on expensive noble metals. nih.govrsc.org
A comprehensive review of scientific literature indicates that this compound has not been specifically developed or characterized as a TADF emitter. The molecular design of TADF materials is a complex field that focuses on creating molecules, often with distinct electron-donating and electron-accepting moieties, that possess the requisite small ΔEₛₜ to promote efficient RISC. nih.govresearchgate.net While research into TADF materials is extensive and covers a wide range of molecular architectures, the specific application of this simple chloropyridine derivative has not been reported. nih.govrsc.orgrsc.org
Non-Linear Optical (NLO) Materials
Non-Linear Optical (NLO) materials are substances that exhibit a nonlinear response to high-intensity light, enabling applications such as frequency conversion and optical switching, which are vital for photonics and telecommunications. bohrium.comtcichemicals.com Organic molecules, particularly those with extensive π-conjugated systems, are of significant interest for NLO applications due to their large optical nonlinearities and rapid response times. tcichemicals.comrsc.org
This compound serves as a valuable precursor for the synthesis of advanced NLO materials. The pyridine ring is a common structural motif in organic NLO chromophores. By chemically modifying the this compound scaffold, it is possible to create molecules with significant NLO properties. A key strategy involves the quaternization of the pyridine nitrogen to form pyridinium (B92312) salts. These salts, particularly when functionalized to create a donor-π-acceptor (D-π-A) structure, can exhibit exceptionally high second-order NLO responses. spiedigitallibrary.orgacs.org The title compound provides the pyridine core, which can be elaborated into such NLO-active systems. Research has demonstrated that various pyridinium-based crystals exhibit strong second-harmonic generation (SHG), a key NLO property. spiedigitallibrary.orgacs.org
| Material Class | Key Structural Feature | Observed NLO Property | Significance |
|---|---|---|---|
| Stilbazolium Derivatives | N-methyl-4-stilbazolium cation with various counter-anions | High second-harmonic generation (SHG) efficiency | Demonstrates the effectiveness of the pyridinium core in creating efficient NLO crystals. spiedigitallibrary.org |
| TMBS-based Hydrates | Introduction of trimethoxy groups to pyridinium-based derivatives | SHG sensitivity up to 19 times that of KDP standard | Highlights the tunability of NLO properties through substitution on the pyridinium system. acs.org |
| Pyridine-Fluorenone Adducts | Pyridine groups incorporated into a fluorenone skeleton | Efficient second- and third-order NLO effects | Shows the utility of pyridine functionalization in creating multifunctional materials with both NLO and unique fluorescence properties. rsc.org |
Contributions to Chemical Methodology Development
While this compound is a valuable intermediate in multi-step organic syntheses, such as in the preparation of intermediates for COX-2 inhibitors, its role in the development of new, broadly applicable chemical methodologies is not prominently featured in the current literature. google.com The development of chemical methodology often involves using simple, robust substrates to test the scope and limitations of a new reaction (e.g., a novel cross-coupling protocol). Although the chloro-pyridine moiety is a common participant in such reactions, specific reports that utilize this compound as a benchmark substrate to establish a new synthetic method were not identified in the reviewed research. Its utility is primarily documented as a building block rather than a tool for methodological innovation.
Conclusion and Future Research Directions
Summary of Key Research Findings and Methodological Advances
Research into chloropyridine methanols and related structures has yielded significant insights into their synthesis and reactivity. Methodologically, the preparation of these compounds often relies on the reduction of corresponding carbonyl precursors, such as aldehydes or carboxylic acid derivatives. For instance, the reduction of 2-chloronicotinic acid derivatives using reagents like sodium borohydride (B1222165) is a common and effective strategy to yield the corresponding hydroxymethyl group. chemicalbook.com
A critical area of advancement has been in understanding the regioselective functionalization of the pyridine (B92270) ring. Studies on closely related scaffolds, such as 2-chloropyridines, have highlighted the influence of the chloro-substituent on the reactivity and regioselectivity of further chemical modifications. mdpi.com The elucidation of side products in complex synthetic pathways has been instrumental in refining reaction conditions and developing more efficient routes, even though challenges such as low yields in certain cyclization strategies persist. mdpi.com These findings underscore the intricate interplay of steric and electronic effects that govern the reactivity of densely functionalized pyridine intermediates.
Unexplored Reactivity and Synthetic Avenues for (2-Chloro-6-methylpyridin-3-yl)methanol
Despite progress, the full reactive potential of this compound remains largely untapped. The molecule possesses three distinct functional handles—the chloro group, the hydroxymethyl group, and the methyl group—each offering avenues for diverse chemical transformations that have not been systematically explored in combination.
Unexplored Reactive Sites of this compound:
| Functional Group | Potential Unexplored Reactions |
|---|---|
| 2-Chloro Group | Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce novel aryl, alkynyl, or amino substituents. |
| 3-Hydroxymethyl Group | Oxidation to the corresponding aldehyde, a key precursor for imine formation, Wittig reactions, and other carbonyl chemistries. Conversion to a leaving group (e.g., tosylate, mesylate) for nucleophilic substitution. |
| 6-Methyl Group | Functionalization via radical halogenation or oxidation to a carboxylic acid, providing another point for diversification. |
Future synthetic work could focus on developing cascade reactions that leverage two or more of these sites simultaneously to build molecular complexity rapidly. For example, an initial cross-coupling at the C2 position followed by oxidation of the hydroxymethyl group could provide a streamlined route to novel substituted pyridine-3-carbaldehydes, which are valuable intermediates in medicinal chemistry.
Potential for Novel Applications in Advanced Chemical Research
The structural motifs present in this compound suggest significant potential for its use as a scaffold in various areas of advanced chemical research. Substituted pyridines are core components in numerous pharmaceuticals and functional materials.
The development of analogues based on this scaffold could lead to new classes of bioactive molecules. For example, substituted pyridines are known to act as ligands for neuronal nicotinic acetylcholine (B1216132) receptors, with substitution patterns heavily influencing binding affinity and functional activity as agonists or antagonists. nih.gov Similarly, pyridine-containing structures have been investigated as inhibitors of enzymes like carbonic anhydrases, which are targets for anticancer agents. nih.govtandfonline.com The strategic functionalization of this compound could generate libraries of compounds for screening in these and other therapeutic areas.
In materials science, pyridine derivatives are used in the synthesis of fluorescent dyes like BODIPYs. mdpi.com The electron-withdrawing nature of the chloro-substituted pyridine ring can be used to tune the photophysical properties of such dyes. Therefore, this compound could serve as a key building block for novel sensors and imaging agents.
Challenges and Opportunities in the Synthesis and Study of Functionalized Chloropyridine Methanols
However, these challenges present significant opportunities for innovation. There is a pressing need for the development of novel catalytic systems that can selectively activate a specific position on the pyridine ring in the presence of other functional groups. Advances in green chemistry, such as the use of ionic liquids or water-based systems for pyridine synthesis, could offer more sustainable and efficient alternatives to traditional methods. tandfonline.com Furthermore, a deeper computational and experimental study of the reaction mechanisms can lead to a more profound understanding of the unique reactivity of these scaffolds, enabling more rational and predictable synthetic design. mdpi.com Overcoming these hurdles will unlock the full potential of this versatile class of compounds for broad applications.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for (2-Chloro-6-methylpyridin-3-yl)methanol, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via reduction of a pyridine precursor (e.g., 2-chloro-6-methylnicotinaldehyde) using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). Alternative routes involve nucleophilic substitution on halogenated pyridine intermediates under controlled pH and temperature (5–10°C, pH 7–8) to minimize side reactions. Yield optimization requires inert atmosphere (N2 or Ar) and slow reagent addition to prevent over-reduction .
- Key Factors : Solvent polarity, stoichiometry of reducing agents, and reaction time significantly affect product purity. For example, THF stabilizes intermediates better than DMSO due to lower polarity .
Q. How can researchers verify the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC/GC-MS : To detect residual solvents or byproducts (e.g., unreacted aldehyde).
- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the presence of the hydroxymethyl group (δ ~4.5 ppm for -CH2OH) and absence of aldehyde protons.
- Elemental Analysis : Validate empirical formula (C7H8ClNO) with <1% deviation .
Q. What safety protocols are critical when handling this compound?
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood due to potential release of HCl vapors during synthesis .
- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal. Store waste in sealed containers labeled "halogenated organic residues" .
Advanced Research Questions
Q. How does the chloro-methyl substitution pattern influence regioselectivity in cross-coupling reactions?
- Mechanistic Insight : The chloro group at the 2-position directs electrophilic substitution to the 4-position of the pyridine ring, while the methyl group at 6-position sterically hinders meta-substitution. DFT calculations show a 12–15 kcal/mol energy barrier difference between ortho and para pathways .
- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis (e.g., Pd(PPh3)4) yields para-substituted derivatives in >80% selectivity. Monitor reaction progress via TLC (hexane:EtOAc = 3:1) .
Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?
- Case Study : Discrepancies in enzyme inhibition (e.g., GSK-3β IC50 ranging from 0.5–5 µM) arise from assay conditions (e.g., ATP concentration, pH). Standardize assays using recombinant enzymes and control for solvent effects (DMSO ≤0.1% v/v) .
- Statistical Analysis : Apply ANOVA to compare datasets; outliers may indicate impurities or isomerization during bioactivity testing .
Q. Can computational methods predict the stability of this compound under varying pH?
- In Silico Approach : Molecular dynamics (MD) simulations at pH 2–12 reveal degradation pathways. The hydroxymethyl group undergoes acid-catalyzed dehydration (t1/2 = 2 h at pH 2) but remains stable at pH 7–9 .
- Experimental Correlation : Validate with accelerated stability studies (40°C/75% RH for 4 weeks) and HPLC monitoring .
Q. What catalytic systems enhance the efficiency of derivatization reactions involving this compound?
- Catalyst Screening : Copper(I) iodide with 1,10-phenanthroline in DMF enables Ullmann-type etherification at 80°C with 90% yield. Avoid palladium catalysts due to deactivation by the chloro group .
- Kinetic Analysis : Pseudo-first-order kinetics (k = 0.15 min<sup>−1</sup>) suggest rate-limiting oxidative addition of the aryl chloride .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
